molecular formula C10H12F2O B14761564 1-(2,3-Difluorophenyl)butan-1-ol

1-(2,3-Difluorophenyl)butan-1-ol

Cat. No.: B14761564
M. Wt: 186.20 g/mol
InChI Key: DPIOQPPIEPRLOH-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Difluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 1-(2,3-Difluorophenyl)butan-1-one or 1-(2,3-Difluorophenyl)butanoic acid.

    Reduction: 1-(2,3-Difluorophenyl)butane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Difluorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired effects.

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)butan-1-ol can be compared with other fluorinated alcohols and phenyl derivatives:

    1-(2,4-Difluorophenyl)butan-1-ol: Similar structure but with fluorine atoms at different positions, which can affect its chemical reactivity and biological activity.

    1-(2,3-Difluorophenyl)ethanol: Shorter carbon chain, which may influence its physical properties and applications.

    1-(2,3-Difluorophenyl)propan-1-ol: Intermediate chain length, offering a balance between the properties of the butanol and ethanol derivatives.

The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1-(2,3-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3

InChI Key

DPIOQPPIEPRLOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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